molecular formula C12H12O3 B10753403 (3Z)-3-benzylidene-4-oxopentanoic acid

(3Z)-3-benzylidene-4-oxopentanoic acid

Cat. No.: B10753403
M. Wt: 204.22 g/mol
InChI Key: BNQYXFAVUMPZFG-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-Benzylidene-4-oxopentanoic acid is a β,γ-unsaturated keto acid featuring a benzylidene substituent at the C3 position and a ketone group at C4. Notably, its molecular formula is inconsistently reported: lists it as $ \text{C}7\text{H}{12}\text{N}2\text{O}5 $, which conflicts with the expected formula ($ \text{C}{12}\text{H}{10}\text{O}_3 $) based on its IUPAC name .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(3Z)-3-benzylidene-4-oxopentanoic acid

InChI

InChI=1S/C12H12O3/c1-9(13)11(8-12(14)15)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)/b11-7-

InChI Key

BNQYXFAVUMPZFG-XFFZJAGNSA-N

Isomeric SMILES

CC(=O)/C(=C\C1=CC=CC=C1)/CC(=O)O

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-benzylidene-4-oxopentanoic acid typically involves the condensation of benzaldehyde with 4-oxopentanoic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction.

Industrial Production Methods

Industrial production of (3Z)-3-benzylidene-4-oxopentanoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-benzylidene-4-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include benzyl derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

(3Z)-3-benzylidene-4-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-3-benzylidene-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Marine Actinomycetes

highlights diketopiperazine (DKP) derivatives isolated from Streptomyces sp. FXJ7.328, which share the (3Z)-benzylidene motif but differ in their cyclic framework and substituents (Table 1). Key examples include:

  • (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : A cyclic dipeptide with an isobutyl group at C6, exhibiting anti-H1N1 activity ($ \text{IC}_{50} = 28.9 \, \mu\text{M} $) .
  • (3Z,6Z)-3-(4-Hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione (Compound 3) : Features a hydroxylated benzylidene group and shows moderate antiviral activity ($ \text{IC}_{50} = 41.5 \, \mu\text{M} $) .
  • Albonoursin (Compound 7): A simpler DKP with a non-hydroxylated benzylidene group, displaying potent activity ($ \text{IC}_{50} = 6.8 \, \mu\text{M} $) .
Table 1: Structural and Bioactive Comparison
Compound Name Core Structure Substituents Bioactivity (H1N1 $ \text{IC}_{50} $)
(3Z)-3-Benzylidene-4-oxopentanoic acid Linear keto acid C3: Benzylidene; C4: Ketone Not reported
(3Z,6S)-3-Benzylidene-6-isobutyl-DKP (6) Cyclic DKP C6: Isobutyl 28.9 ± 2.2 μM
(3Z,6Z)-3-(4-OH-benzylidene)-isobutyl-DKP (3) Cyclic DKP C3: 4-Hydroxybenzylidene; C6: Isobutyl 41.5 ± 4.5 μM
Albonoursin (7) Cyclic DKP C3: Benzylidene; C6: Methyl 6.8 ± 1.5 μM

Key Structural Differences and Implications

Linearity vs.

Substituent Diversity: Hydroxylation of the benzylidene group (e.g., Compound 3) enhances polarity but reduces antiviral efficacy compared to non-hydroxylated analogues (e.g., Albonoursin) .

Notes and Limitations

Molecular Formula Discrepancy : The formula $ \text{C}7\text{H}{12}\text{N}2\text{O}5 $ provided in is inconsistent with the structure implied by the IUPAC name. Further validation is required.

Structural Analogues as Proxies : Comparisons rely on DKPs due to shared benzylidene motifs, but differences in backbone chemistry limit extrapolation of bioactivity trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.